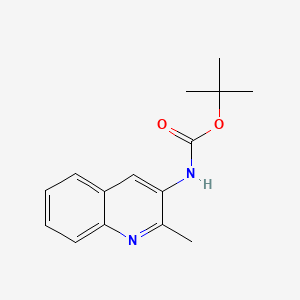

tert-Butyl (2-methylquinolin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

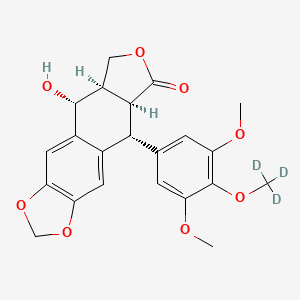

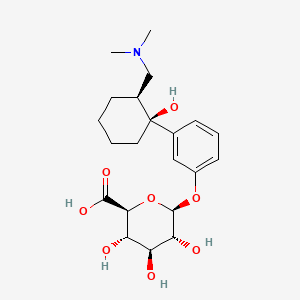

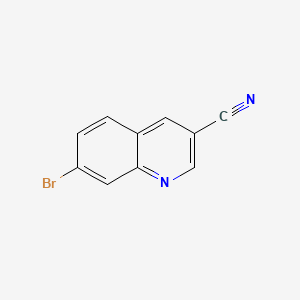

“tert-Butyl (2-methylquinolin-3-yl)carbamate” is a chemical compound with the molecular formula C15H18N2O2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of “tert-Butyl (2-methylquinolin-3-yl)carbamate” could potentially involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation .Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-methylquinolin-3-yl)carbamate” is represented by the InChI code: 1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) .Chemical Reactions Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Physical And Chemical Properties Analysis

“tert-Butyl (2-methylquinolin-3-yl)carbamate” has a molecular weight of 258.32 . It is a white to off-white solid and should be stored in a refrigerator .Scientific Research Applications

Chemical Synthesis

“tert-Butyl (2-methylquinolin-3-yl)carbamate” is a chemical compound with the CAS Number: 1824282-29-2 . It is used in various chemical reactions due to its unique structure and properties .

Stroke Therapy

Research has shown that quinolyl nitrones, a class of compounds to which “tert-Butyl (2-methylquinolin-3-yl)carbamate” belongs, have potential applications in stroke therapy . In particular, a related compound, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, has been identified as a potent neuroprotective agent .

Antioxidant Research

The antioxidant properties of quinolyl nitrones, including “tert-Butyl (2-methylquinolin-3-yl)carbamate”, are being explored . These compounds have the ability to trap different types of toxic radical oxygenated species .

Neuroprotection

Quinolyl nitrones have shown neuroprotective effects in both in vitro and in vivo models of cerebral ischemia . This suggests potential applications of “tert-Butyl (2-methylquinolin-3-yl)carbamate” in the treatment of neurodegenerative diseases .

Cancer Research

Compounds similar to “tert-Butyl (2-methylquinolin-3-yl)carbamate” have shown cytotoxic activity against several human carcinoma cell lines . This suggests potential applications in cancer research and treatment .

Natural Product Synthesis

“tert-Butyl (2-methylquinolin-3-yl)carbamate” may be used as an intermediate in the synthesis of natural products . For example, it has been used in the synthesis of jaspine B, a natural product isolated from various sponges .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(2-methylquinolin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKRHOFUUVQKGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)

![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)

![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)

![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)